N-[2-(2,6-dimethoxyphenoxy)ethyl]acetamide
Description
N-[2-(2,6-Dimethoxyphenoxy)ethyl]acetamide is an acetamide derivative characterized by a 2,6-dimethoxyphenoxy ethyl group attached to the nitrogen atom. This compound has been studied in biochemical contexts, including its role as a precursor in synthesizing histone acylation catalysts .
Properties
IUPAC Name |
N-[2-(2,6-dimethoxyphenoxy)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-9(14)13-7-8-17-12-10(15-2)5-4-6-11(12)16-3/h4-6H,7-8H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBUVXJQCDMDFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=C(C=CC=C1OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,6-dimethoxyphenoxy)ethyl]acetamide typically involves the reaction of 2,6-dimethoxyphenol with ethylene oxide to form 2-(2,6-dimethoxyphenoxy)ethanol. This intermediate is then reacted with acetic anhydride in the presence of a base such as pyridine to yield this compound. The reaction conditions generally include controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,6-dimethoxyphenoxy)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds structurally related to N-[2-(2,6-dimethoxyphenoxy)ethyl]acetamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells by inducing apoptosis through the modulation of specific signaling pathways.
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| This compound | Breast Cancer | Induction of apoptosis via mitochondrial pathway | |
| Related Compound X | Lung Cancer | Inhibition of cell cycle progression |
2. Anti-inflammatory Properties
this compound has been studied for its anti-inflammatory effects. It acts as a phosphodiesterase-4 inhibitor, which is beneficial in treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.
Biocatalysis Applications
1. Enzymatic Synthesis
The compound has been utilized in biocatalytic processes to synthesize enantiomerically pure compounds. The amidase activity from certain bacterial strains has been shown to effectively hydrolyze related amides into their corresponding acids with high enantiomeric excess.
| Enzyme Source | Substrate | Product | Enantiomeric Excess (%) | Reference |
|---|---|---|---|---|
| Alcaligenes faecalis | 2,3-dihydro-1,4-benzodioxin-2-carboxamide | 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid | >99% |
Therapeutic Potential
1. Treatment of Metabolic Disorders
this compound derivatives have shown potential as 11β-hydroxysteroid dehydrogenase inhibitors, which are relevant in managing conditions like metabolic syndrome and type 2 diabetes.
Mechanism of Action
The mechanism of action of N-[2-(2,6-dimethoxyphenoxy)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
Substituent Variations on the Aromatic Ring
Key Compounds:
- 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide (Lidocaine Impurity K): Contains a 2,6-dimethylphenyl group, reducing steric hindrance compared to methoxy substituents. Its pKa of 7.93 suggests moderate basicity, influencing solubility and bioavailability .
- Acetamide,N-(2,6-diethylphenyl)-2-methoxy (CAS 701219-94-5): Substitutes ethyl groups at the 2,6-positions, increasing hydrophobicity (C13H19NO2, MW 221.3 g/mol) .
Structural Implications:
Modifications to the Side Chain and Functional Groups
Key Compounds:
- N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide (hydrochloride): Features a tertiary amine (ethylmethylamino group) and hydrochloride salt, enhancing water solubility (CAS 50295-20-0, MW 234.34 g/mol) .
- 2-(2,6-Dimethylphenoxy)-N-(2-ethoxyphenyl)acetamide: Incorporates an ethoxy group on the terminal phenyl ring, increasing lipophilicity (predicted pKa 12.77, MW 299.36 g/mol) .
Functional Group Impact:
- Hydrogen Bonding : The target compound’s acetamide group enables N–H···O hydrogen bonding, observed in crystal structures of analogs like N-(2,6-dimethylphenyl)acetamide derivatives .
- Solubility : Quaternary ammonium salts (e.g., Lidocaine Impurity K hydrochloride) exhibit improved aqueous solubility, critical for injectable formulations .
Physicochemical and Pharmacokinetic Properties
Key Observations:
- Lipophilicity : The dimethoxy-substituted target compound likely has higher logP than dimethyl or diethyl analogs due to oxygen’s polarity .
- Acid-Base Behavior : Lidocaine-related derivatives (pKa ~7.93–12.77) vary in ionization states under physiological conditions, affecting membrane permeability .
Biological Activity
N-[2-(2,6-dimethoxyphenoxy)ethyl]acetamide is a chemical compound characterized by its unique structure, which includes a phenoxy group with two methoxy substituents and an acetamide moiety. This compound, with the molecular formula C12H17NO2, has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of 2-(2,6-dimethoxyphenoxy)ethanol : This is achieved by reacting 2,6-dimethoxyphenol with ethylene oxide.
- Acetylation : The resulting ethanol is then acetylated using acetic anhydride in the presence of a base such as pyridine.
These reactions are conducted under controlled conditions to optimize yield and purity.
Chemical Reactions
This compound can undergo various chemical transformations:
- Oxidation : Can yield carboxylic acids or aldehydes.
- Reduction : Can produce alcohols or amines.
- Substitution : The methoxy groups can be replaced with other functional groups through nucleophilic substitution reactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, altering enzyme function.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing downstream signaling pathways.
Pharmacological Studies
Recent studies have explored the pharmacological properties of related compounds, indicating potential antitumor and anti-inflammatory activities. For instance:
- A study using sulforhodamine B (SRB) assay on human prostate cancer cells demonstrated that related compounds exhibited significant antitumor activity at low micromolar concentrations .
- Research on derivatives of similar structures has shown promising results against various cancer cell lines and highlighted their mechanisms involving receptor interactions and apoptosis modulation .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds. The following table summarizes key characteristics:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| N-[2-(2,6-dimethylphenoxy)ethyl]acetamide | Moderate cytotoxicity | Lacks methoxy groups |
| N-[2-(2,6-dichlorophenoxy)ethyl]acetamide | Antitumor properties | Chlorine substituents may enhance activity |
| This compound | Potential antitumor and anti-inflammatory effects | Presence of methoxy groups enhances solubility |
Case Studies and Research Findings
Several research studies have investigated the biological activities of compounds related to this compound. For example:
-
Antitumor Activity : A study indicated that compounds similar to this compound showed significant growth inhibition in prostate cancer cell lines .
- Parameters Measured : GI50 (concentration for 50% growth inhibition), TGI (total growth inhibition), LC50 (lethal concentration for 50% of cells).
Compound GI50 (µM) TGI (µM) LC50 (µM) Clopenphendioxan (related compound) 5 10 20 - Receptor Interaction Studies : Research has highlighted that certain derivatives interact selectively with alpha1-adrenoreceptors, influencing apoptosis and cell proliferation in cancer cells .
- Safety Profile : Preliminary toxicity assessments indicate that derivatives exhibit a favorable safety profile compared to established chemotherapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
